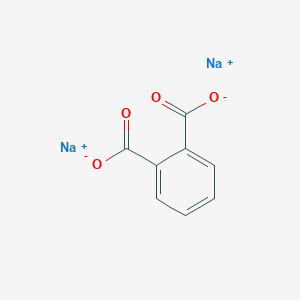
Disodium phthalate
Cat. No. B103543
Key on ui cas rn:
15968-01-1
M. Wt: 189.12 g/mol
InChI Key: DFLCZDIXTAAMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04013680
Procedure details


2-Acetylfuran (22 g) in 6N hydrochloric acid (200 ml) at 65° was treated with a solution of sodium nitrite (35 g) in water (100 ml) over 95 minutes. A 1.3M solution of disodium phthalate (230 ml) was added over 5 minutes whilst a solution of sodium nitrite (28 g) in water (70 ml) was being added over 85 minutes. One hour after the end of the addition of the nitrite the solution was cooled and acidified to pH 1.4 with hydrochloric acid and the precipitated phthalic acid filtered off. The solution was next adjusted to pH 3.5 and extracted with methylene chloride (2 × 100 ml) to remove unreacted 2-acetylfuran (1.8 g; 8%), then adjusted to pH 2.8 and extracted with ethyl acetate (4 × 100 ml) to remove furoic acid and phthalic acid (8.6 g) and finally adjusted to pH 0.2 and extracted with ethyl acetate (5 × 100 ml). Evaporation of the ethyl acetate gave 18 g (64.3%) of fur-2-ylglyoxylic acid m.p. 81°-91° C.





[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
disodium phthalate
Quantity
230 mL
Type
reactant
Reaction Step Three




Yield
64.3%
Identifiers


|
REACTION_CXSMILES
|
C(C1OC=CC=1)(=[O:3])C.N([O-])=O.[Na+].[C:13]([O-:24])(=[O:23])[C:14]1C(=[CH:19][CH:20]=[CH:21][CH:22]=1)C([O-])=O.[Na+].[Na+].N([O-])=O.[OH2:30]>Cl>[O:30]1[CH:19]=[CH:20][CH:21]=[C:22]1[C:14](=[O:3])[C:13]([OH:24])=[O:23] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1OC=CC1
|
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
disodium phthalate
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)[O-])=CC=CC1)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was being added over 85 minutes
|
|
Duration
|
85 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated phthalic acid filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (2 × 100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted 2-acetylfuran (1.8 g; 8%)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (4 × 100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove furoic acid and phthalic acid (8.6 g)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (5 × 100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)C(C(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 g | |
| YIELD: PERCENTYIELD | 64.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
